but-2-ynamide
Description
Contextualization within the Ynamide Class of Functional Groups
Ynamides are a class of alkynes that are activated by the electron-donating nature of the adjacent nitrogen atom. This results in a polarized carbon-carbon triple bond, where the α-carbon (adjacent to the nitrogen) is electrophilic and the β-carbon is nucleophilic. rsc.org This inherent polarization is a key feature of ynamide reactivity. rsc.org Unlike their ynamine counterparts, which lack an electron-withdrawing group on the nitrogen and are often unstable and difficult to handle, ynamides exhibit a fine balance between stability and reactivity. thieme-connect.com This improved stability, which often allows them to be purified by standard techniques like column chromatography and stored for extended periods, has made them highly attractive reagents in organic synthesis. thieme-connect.com But-2-ynamide, as a fundamental ynamide, exemplifies these core characteristics.
Significance of the Amide Moiety in this compound Reactivity
The amide moiety is crucial to the chemical nature of this compound. The electron-withdrawing character of the carbonyl group in the amide delocalizes the nitrogen's lone pair of electrons, which in turn tempers the high reactivity of the alkyne. nih.govrsc.org This electronic effect stabilizes the molecule compared to highly reactive ynamines, which are prone to hydrolysis. The presence of the amide group not only enhances stability but also modulates the reactivity of the triple bond, allowing for controlled and selective transformations. nih.govresearchgate.net The trivalent nature of the nitrogen atom in the amide allows for the introduction of various substituents, including chiral auxiliaries, which can induce stereoselectivity in reactions. nih.gov This tunability is a significant advantage in the design of complex synthetic strategies. The interplay between the electron-donating nitrogen and the electron-withdrawing acyl group endows ynamides with both nucleophilic and electrophilic properties, opening up diverse reaction pathways. researchgate.netnih.gov
Historical Development and Contemporary Relevance of Ynamide Chemistry for this compound Analogues
The first synthesis of an ynamide was reported by Viehe and coworkers in 1972. routledge.com However, for nearly three decades, the chemistry of ynamides remained relatively unexplored. routledge.comnih.gov A renaissance in ynamide chemistry began in the late 1990s and early 2000s with the development of more general and efficient synthetic methods. routledge.comnih.gov Early methods often relied on elimination reactions, but the advent of metal-catalyzed cross-coupling reactions, particularly copper-catalyzed N-alkynylation, provided a more direct and versatile entry to a wide range of ynamides. thieme-connect.comnih.gov
Today, ynamide chemistry is a burgeoning field. This compound and its analogues are employed in a vast array of chemical transformations, including:
Cycloaddition Reactions: They serve as versatile partners in cycloadditions to construct various heterocyclic compounds. rsc.org
Annulations: Catalytic intermolecular annulations of ynamides are used to assemble structurally important amino-heterocycles. researchgate.net
Rearrangements and Migrations: They can undergo various rearrangements to produce other valuable functional groups.
Peptide Synthesis: Ynamides have emerged as effective coupling reagents that can suppress racemization during peptide bond formation. nih.govacs.org
The unique reactivity of ynamides continues to be exploited for the synthesis of natural products and other complex molecules. Furthermore, research into novel structural analogues of ynamides, such as ynimides, yne-hydrazides, and yne-sulfoximines, is expanding the scope of this versatile functional group. nih.govarkat-usa.orgsemanticscholar.org The ethynylogous variants, 1,3-butadiynamides, have also gained attention for their applications in transition metal-catalyzed annulations and as optoelectronic materials. mdpi.com
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C4H5NO | nih.gov |
| Molecular Weight | 83.09 g/mol | nih.gov |
| Canonical SMILES | CC#CC(=O)N | nih.gov |
| InChIKey | STSBIYSZXHSXHH-UHFFFAOYSA-N | nih.gov |
Properties
CAS No. |
6052-32-0 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for But 2 Ynamide and Its Functionalized Derivatives
Classical Approaches for Ynamide Synthesis Applicable to But-2-ynamide Precursors
Early methods for ynamide synthesis, while foundational, were often limited by harsh reaction conditions and a narrow substrate scope. orgsyn.orgulb.ac.be Nevertheless, these classical approaches, including elimination reactions and the isomerization of propargylamines, can be conceptually applied to the synthesis of this compound precursors.
Elimination Reactions from Haloenamides and Dihaloalkenes
Elimination reactions represent one of the earliest strategies for forming the ynamide triple bond. thieme-connect.combrad.ac.uk This approach typically involves the dehydrohalogenation of a halo-substituted enamide using a strong base. brad.ac.uk For the synthesis of a this compound derivative, this would necessitate a precursor such as an N-substituted (Z)- or (E)-1-chlorobut-1-enamide.
The general process involves treating a dihaloalkene or a haloenamide with a potent base like an organolithium reagent (e.g., n-butyllithium) or potassium tert-butoxide at low temperatures. brad.ac.uknih.gov For instance, the synthesis of terminal ynamides has been achieved through the elimination of dichloro or trichloro enamides. nih.gov A hypothetical route to an N-substituted this compound could start from 1,1-dichlorobut-1-ene, which would first be reacted with an amide to form a dichloroenamide, followed by a base-induced double elimination.
Another established pathway involves the reaction of secondary amides with phosgene (B1210022) iminium chloride to generate N-(1-chloroalkenyl)amides, which then undergo dehydrochlorination with a base like potassium tert-butoxide to yield the corresponding ynamide. brad.ac.uk
Isomerization of Propargylamines
Metal-Catalyzed Cross-Coupling Strategies for this compound Synthesis
The limitations of classical methods have been largely overcome by the development of metal-catalyzed cross-coupling reactions, which offer milder conditions, broader substrate scope, and greater functional group tolerance. orgsyn.orgulb.ac.be Copper and palladium catalysts are at the forefront of modern ynamide synthesis.
Copper-Mediated Amination of Alkynyl Halides
Copper-catalyzed C-N bond formation has become a general and robust method for synthesizing a wide array of ynamides. orgsyn.org These reactions typically involve the coupling of an amide, carbamate, or sulfonamide with an alkynyl halide. acs.org A significant breakthrough was the use of copper(I) iodide (CuI) or copper(II) sulfate (B86663) (CuSO₄) in combination with ligands such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline. ulb.ac.beacs.org
The synthesis of N-substituted but-2-ynamides can be achieved by coupling the appropriate amide with a 1-halobutyne, such as 1-bromobutyne. While early protocols required harsh conditions, newer systems allow the reaction to proceed at lower temperatures with a broader range of nitrogen nucleophiles, including carbamates, sulfonamides, and chiral oxazolidinones. acs.org
Another powerful copper-mediated approach involves the coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. orgsyn.orgulb.ac.be This method generates the ynamide in a one-pot fashion from a gem-dibromoalkene. For this compound synthesis, this would involve reacting an amide with 1,1-dibromobut-1-ene in the presence of a copper catalyst and a base. orgsyn.org
| Catalyst System | Nitrogen Nucleophile | Alkynylating Agent | Product Type | Ref. |
| CuI / DMEDA | Amides, Carbamates | 1,1-Dibromoalkenes | N-Substituted Ynamides | orgsyn.org |
| CuSO₄ / 1,10-Phenanthroline | Amides, Sulfonamides | Alkynyl Bromides | N-Substituted Ynamides | acs.org |
| Nano-Cu₂O / DMEDA | Carbamates, Oxazolidinones | (Z)-1-Bromo-2-iodoalkenes | N-Substituted Ynamides | brad.ac.uk |
Palladium-Catalyzed Approaches
Palladium catalysis offers complementary methods for ynamide synthesis, most notably through the aminocarbonylation of terminal alkynes. d-nb.infonih.gov This process involves the reaction of a terminal alkyne, carbon monoxide (CO), and a secondary amine in the presence of a palladium catalyst to form a 2-ynamide. nih.gov To synthesize an N-substituted this compound, propyne (B1212725) would be used as the terminal alkyne substrate.
Gabriele and coworkers developed a system using palladium(II) iodide (PdI₂) that catalyzes the oxidative aminocarbonylation of terminal alkynes. mdpi.com More recent advancements have focused on improving the safety and sustainability of this method, for example, by using ethyl acetate (B1210297) as a solvent instead of more hazardous options like 1,4-dioxane (B91453) and employing safer concentrations of oxygen as the terminal oxidant. d-nb.infonih.gov These methods can produce a variety of 2-ynamides in high yields. d-nb.inforesearchgate.net
| Catalyst System | Alkyne | Amine | Carbonyl Source | Key Features | Ref. |
| PdI₂ / KI | Terminal Alkynes | Secondary Amines | CO / O₂ | Oxidative Aminocarbonylation | mdpi.com |
| Pd(OAc)₂ / [NBu₄]I | Terminal Alkynes | Secondary Amines | CO / O₂ | Use of Ethyl Acetate solvent | d-nb.infonih.gov |
| Pd₂dba₃ / Xantphos | Bromoalkynes | Amines | Mo(CO)₆ | Molybdenum hexacarbonyl as CO source | brad.ac.uk |
Modular Syntheses via Trichloroethene-Derived Intermediates
A highly flexible and modular route to a diverse range of ynamides utilizes inexpensive trichloroethene (TCE) as a two-carbon building block. rsc.orgrsc.org This strategy, developed by Anderson and coworkers, overcomes many limitations of previous methods, particularly for synthesizing ynamides from acyclic carbamates, sterically hindered amides, and anilines. acs.orgrsc.org
The synthesis begins with the N-vinylation of an amide with dichloroacetylene, which is generated in situ from TCE. This produces a (Z)-dichloroenamide intermediate. rsc.org This intermediate is then treated with an organolithium base (e.g., n-butyllithium) to generate a lithiated ynamide via an elimination-metalation sequence. This nucleophilic lithium ynamide can then be trapped with a wide variety of electrophiles to install the desired substituent at the alkyne terminus. rsc.org
To synthesize an N-substituted this compound using this method, the lithiated ynamide intermediate would be quenched with an electrophile containing a methyl group, such as iodomethane. rsc.org This late-stage introduction of the terminal alkyne substituent allows for significant diversification and access to previously challenging ynamide structures. rsc.orgrsc.org
Synthesis Utilizing Hypervalent Iodonium (B1229267) Salts
The amination of acetylenic compounds using hypervalent iodonium salts represents a significant strategy for the synthesis of ynamides, including this compound derivatives. thieme-connect.com This method is particularly valuable as it often proceeds under metal-free conditions, offering an alternative to more traditional copper-catalyzed approaches. rsc.orgorgsyn.org
The general approach involves the reaction of a nitrogen nucleophile with an alkynyl(phenyl)iodonium salt. For the synthesis of this compound itself, a suitable but-2-ynyl(phenyl)iodonium salt would be reacted with an ammonia (B1221849) equivalent. However, the scope of this reaction is more broadly demonstrated with substituted amines and amides.
A notable advancement in this area is the in situ generation of alkynyl iodonium salts. For instance, Li, Zhang, and coworkers have developed a metal-free synthesis of ynamides by reacting phenyliodine diacetate (PIDA) with a dibenzylsulfonimide in the presence of a terminal alkyne. rsc.org This avoids the isolation of the often unstable alkynyl iodonium salt. The proposed mechanism for ynamide formation from alkynyliodonium triflates involves the nucleophilic addition of a metalated N-nucleophile to the iodine atom, followed by a 1,2-shift from the resulting vinylcarbene intermediate to yield the ynamide. thieme-connect.com
Recent developments have also focused on copper-catalyzed N-alkynylation of sulfonamides using alkynyl benziodoxolones, which are a type of cyclic hypervalent iodine reagent. This method has proven effective for the synthesis of amino acid-derived ynamides, showcasing broad functional group tolerance under mild reaction conditions. acs.org The use of an electron-rich bipyridine ligand and ethanol (B145695) as a solvent were crucial for the success of this transformation. acs.org
| Reagent Type | Description | Key Features |
| Alkynyl(phenyl)iodonium Salts | Pre-formed or in situ generated reagents for electrophilic alkynylation. | Metal-free conditions possible, though limited by the availability of the iodonium salt. thieme-connect.com |
| PIDA/Dibenzylsulfonimide | In situ generation of the active alkynylating species. | Avoids isolation of unstable intermediates. rsc.org |
| Alkynyl Benziodoxolones | Cyclic hypervalent iodine reagents. | Effective for the synthesis of complex ynamides, including amino acid derivatives, under mild, copper-catalyzed conditions. acs.org |
Advanced Preparative Techniques for Substituted But-2-ynamides
Accessing Chiral this compound Derivatives
The synthesis of chiral this compound derivatives is of significant interest due to their potential as precursors for enantiomerically enriched compounds. rsc.org A key strategy involves the use of chiral auxiliaries attached to the nitrogen atom.
One reported approach involves the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides. nih.govrsc.orgresearchgate.net This synthesis starts from acetoacetanilide (B1666496) derivatives and propargyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the active methylene (B1212753) proton of the acetoacetanilide is deprotonated, followed by C-alkynylation. nih.govresearchgate.net This creates a pro-chiral center that can be further manipulated.
Marek's group has explored the use of oxazolidinone-derived ketene (B1206846) N,O-acetals, generated from chiral ynamides, for the synthesis of highly substituted aldol (B89426) compounds. rsc.org This involves the sequential addition of a Gilman cuprate (B13416276) to the ynamide, followed by trapping with an aldehyde to produce aldol products with high diastereoselectivity. rsc.org
Furthermore, the synthesis of amino acid-derived ynamides has been achieved through the copper-catalyzed coupling of sulfonamides with alkynyl benziodoxolones. acs.org This method allows for the incorporation of chiral amino acid and peptide fragments, directly leading to chiral ynamide structures. acs.org
| Method | Description | Key Features |
| Pro-chiral Synthesis | C-alkynylation of acetoacetanilide derivatives with propargyl bromide. | Creates a pro-chiral center for further stereoselective transformations. nih.govrsc.orgresearchgate.net |
| Chiral Auxiliaries | Use of oxazolidinone-derived ketene N,O-acetals from chiral ynamides. | Leads to highly substituted aldol products with high diastereoselectivity. rsc.org |
| Direct Incorporation of Chiral Fragments | Copper-catalyzed coupling of amino acid and peptide-derived sulfonamides with alkynyl benziodoxolones. | Provides direct access to chiral ynamides containing amino acid motifs. acs.org |
Synthesis of Ethynylogous this compound Systems (e.g., Butadiynamides)
Ethynylogous but-2-ynamides, specifically 1,3-butadiynamides, are extended π-systems that have garnered considerable attention for their unique electronic properties and applications in materials science and heterocyclic synthesis. mdpi.comresearchgate.netnih.gov
The primary strategies for constructing 1,3-butadiynamides involve copper-catalyzed cross-coupling reactions of terminal ynamides. mdpi.com
Glaser-Hay Coupling: The oxidative homocoupling of terminal ynamides using a CuI-TMEDA (tetramethylethylenediamine) catalyst system in the presence of atmospheric oxygen affords symmetrical 1,3-butadiynamides. This method is applicable to chiral amino acid-derived terminal ynamides. mdpi.com
Cadiot-Chodkiewicz Coupling: For the synthesis of unsymmetrical 1,3-butadiynamides, the Cadiot-Chodkiewicz cross-coupling reaction between a terminal ynamide and a 1-bromoalkyne is the state-of-the-art method. mdpi.com This approach is particularly important for synthesizing N-aryl substituted 1,3-diynamides, as direct copper-catalyzed C-N bond formation with 1-bromoalkynes is often inefficient for these substrates. mdpi.com
These synthetic methodologies provide access to a diverse range of functionalized 1,3-butadiynamides, which serve as versatile C4-building blocks for more complex molecular architectures. mdpi.comnih.gov For instance, they can be used in the synthesis of 2-amido- or 2,5-diamidothiophenes and terthiophenes. mdpi.comacs.org
| Coupling Reaction | Reactants | Product Type |
| Glaser-Hay | Terminal ynamide (homocoupling) | Symmetrical 1,3-butadiynamide |
| Cadiot-Chodkiewicz | Terminal ynamide + 1-bromoalkyne | Unsymmetrical 1,3-butadiynamide |
Electronic Structure and Fundamental Reactivity Principles of But 2 Ynamide
Polarization of the Carbon-Carbon Triple Bond by the Amide Nitrogen
A defining feature of the ynamide functional group is the strong polarization of the carbon-carbon triple bond. researchgate.netorgsyn.org This polarization arises from the delocalization of the lone pair of electrons from the amide nitrogen into the alkyne's π-system. brad.ac.uk This electron-donating effect increases the electron density on the β-carbon (the carbon atom of the triple bond not attached to the nitrogen), while the α-carbon (the carbon atom directly bonded to the nitrogen) becomes comparatively electron-deficient.
This electronic push from the nitrogen atom creates a significant dipole across the C≡C bond. nih.gov The result is a molecule with a nucleophilic β-carbon and an electrophilic α-carbon, a characteristic that governs much of its reactivity. brad.ac.uk The amide's electron-withdrawing group tempers this effect, but the fundamental polarization established by the nitrogen atom remains the key to understanding the molecule's behavior. nih.govnih.gov
Nucleophilic and Electrophilic Characteristics of the Alkyne Moiety
The electronic polarization of the alkyne moiety in but-2-ynamide endows it with both nucleophilic and electrophilic properties. brad.ac.ukresearchgate.net
Nucleophilic Character: The β-carbon, enriched in electron density by the donating nitrogen atom, acts as a nucleophile. brad.ac.uknih.gov It is susceptible to attack by a wide range of electrophiles. This reactivity allows for the regioselective addition of electrophilic reagents across the triple bond. For instance, radical hydrothiolation reactions occur with the thiyl radical adding to the more electron-rich β-position of the ynamide. nih.gov
Electrophilic Character: Conversely, the α-carbon is electron-deficient and serves as an electrophilic center. brad.ac.uk This position is a target for nucleophiles. The combination of an electron-donating nitrogen and an adjacent electrophilic carbon makes ynamides valuable substrates in reactions where they are attacked by nucleophilic species. nih.gov
This dual reactivity allows for regioselective additions of both electrophiles and nucleophiles, making this compound a versatile building block in organic synthesis. brad.ac.uknih.gov
Influence of Electron-Withdrawing Groups on Amide Nitrogen on Reactivity Modulation
While the nitrogen atom's lone pair is key to activating the alkyne, the electron-withdrawing group (EWG) attached to it is equally important for modulating its reactivity and ensuring the compound's stability. thieme-connect.comnih.gov In this compound, this EWG is the carbonyl group of the amide.
The EWG delocalizes the nitrogen's lone pair through resonance, thereby diminishing its ability to donate electron density into the carbon-carbon triple bond. nih.gov This tempering of the nitrogen's electron-donating capacity has a critical consequence: it provides a remarkable balance between stability and reactivity. thieme-connect.com Unlike ynamines, which lack this EWG and are often highly unstable and prone to hydrolysis, ynamides like this compound are generally stable enough to be handled, purified by chromatography, and stored. thieme-connect.comnih.gov
The nature of the EWG can fine-tune the electronic properties and reactivity of the ynamide. nih.gov Stronger electron-withdrawing groups decrease the nucleophilicity of the β-carbon to a greater extent, making the ynamide less reactive but more stable. This modulation allows for a level of control in synthetic applications that is not possible with the more indiscriminately reactive ynamines. nih.gov
| Position | Electronic Character | Governing Influence | Resulting Reactivity |
|---|---|---|---|
| α-Carbon | Electrophilic (Electron-Deficient) | Inductive effect of nitrogen; polarization | Site of nucleophilic attack brad.ac.uk |
| β-Carbon | Nucleophilic (Electron-Rich) | Nitrogen lone pair donation (resonance) brad.ac.uk | Site of electrophilic attack nih.gov |
Computational Chemistry Approaches to Elucidate Electronic Properties (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for a deeper, quantitative understanding of the electronic structure of molecules like this compound. researchgate.net While experimental observations suggest the polarization and reactivity patterns, DFT studies allow for the precise calculation and visualization of these electronic properties. nih.govnih.gov
DFT methods can be used to:
Calculate Partial Charges: Studies can determine the distribution of electron density and calculate the partial atomic charges on the α- and β-carbons, providing quantitative evidence for the bond polarization. nih.gov
Analyze Molecular Orbitals: The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can be computed. For this compound, the HOMO is expected to be localized primarily on the β-carbon, confirming its role as the main nucleophilic site, while the LUMO would show significant contribution from the α-carbon, identifying it as the electrophilic site.
Model Reaction Mechanisms: Computational studies can elucidate reaction pathways, such as the hydrocarboxylation and aminolysis of ynamides, by calculating the energies of intermediates and transition states. rsc.org
Generate Molecular Electrostatic Potential (MESP) Maps: MESP maps visually represent the charge distribution on the molecule's surface, clearly showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov
Perform Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate and quantify the delocalization of the nitrogen lone pair into the alkyne π-system (hyperconjugative interactions), providing a numerical basis for the electronic effects described. nih.govekb.eg
Commonly employed DFT functionals for such studies include B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), to achieve a balance of accuracy and computational cost. nih.govekb.eg These theoretical investigations are invaluable for corroborating experimental findings and providing predictive insights into the reactivity of this compound. rsc.org
Reactivity Profiles and Transformational Chemistry of But 2 Ynamide
Cycloaddition Reactions Involving But-2-ynamide
Cycloaddition reactions represent a powerful tool for ring formation, and ynamides, including this compound derivatives, are excellent substrates for these transformations. rsc.org Their balanced stability and reactivity allow for participation in various cycloaddition modes, providing efficient access to a diverse array of cyclic products. rsc.org
The [2+2] cycloaddition of ynamides is a primary method for synthesizing four-membered rings, particularly cyclobutenones. While unactivated alkynes react efficiently only with highly electrophilic ketenes, the electron-donating nature of the nitrogen in ynamides facilitates reactions with a broader range of ketenes. nih.gov This reactivity is attenuated compared to ynamines, which often lead to side products, making ynamides ideal substrates for clean cycloadditions. nih.gov
The reaction of ynamides with ketenes, often generated in situ, provides direct access to 3-aminocyclobutenone derivatives. nih.gov For instance, palladium-catalyzed dehydrohalogenation of acyl chlorides can generate monosubstituted ketenes that readily undergo a [2+2] cycloaddition with ynamides to yield 3-aminocyclobutenones. rsc.org Research has also demonstrated the first successful [2+2] cycloadditions of ketene (B1206846) with 2-iodoynamides, which proceed with remarkable efficiency. nih.gov
Furthermore, copper-catalyzed Ficini [2+2] cycloadditions between N-sulfonyl-substituted ynamides and enones have been developed, representing a key advancement in ynamide chemistry. nih.govresearchgate.net These reactions can be promoted by catalysts like CuCl₂ and AgSbF₆. nih.govresearchgate.net Chiral copper complexes have also been employed to achieve enantioselective [2+2] cycloadditions, producing multifunctional cyclobutene-fused lactones with excellent yields and enantiomeric excesses. rsc.org
A metal-free approach for the thermally driven, solvent-free [2+2] self-cycloaddition of terminal N-aryl ynamides has also been reported, yielding functionalized aminocyclobutenes. rsc.org
Table 1: Examples of [2+2] Cycloaddition Reactions with Ynamide Derivatives
| Ynamide Reactant | Ketene/Enone Partner | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| General Ynamide | Monosubstituted Ketenes (from Acyl Chlorides) | Palladium catalyst, 60 °C, CH₂Cl₂ | 3-Aminocyclobutenones | rsc.org |
| 2-Iodoynamides | Ketene | Thermal | 3-Amido-2-iodocyclobutenones | nih.govnih.gov |
| N-Sulfonyl Ynamides | Enones | CuCl₂, AgSbF₆ | Cyclobutene Derivatives | nih.govresearchgate.net |
[3+2] cycloadditions involving this compound derivatives provide a direct route to various five-membered N-heterocycles. These reactions typically involve the ynamide acting as a dipolarophile, reacting with a 1,3-dipole.
A common example is the azide-alkyne cycloaddition. Copper-catalyzed "click" reactions between terminal 1,3-butadiynamides and azides are highly chemo- and regioselective. mdpi.com Rhodium catalysis has been used for the reaction of internal ynamides with azides to regioselectively form 5-amino-triazoles under mild conditions. mdpi.com
Gold catalysts are frequently used to facilitate [3+2] cycloadditions. For example, a gold-catalyzed reaction between ynamides and 2H-azirines involves an intermolecular nitrene transfer to synthesize highly substituted pyrroles. rsc.org Similarly, gold(I)-catalyzed reactions of ynamides with benzofuran (B130515) N-oxides can produce functionalized 7-nitroindoles. rsc.org In these reactions, an α-imino-gold-carbene intermediate is proposed to undergo cycloaddition with the ynamide. rsc.org
Metal-free conditions have also been developed. The reaction of ynamides with anthranils, promoted by a Brønsted acid like triflic acid (TfOH), yields 2-aminoindoles. rsc.org Another example is the reaction between ynamides and oxadiazolones, catalyzed by Tf₂NH, which proceeds through a keteniminium ion intermediate to form 5-aminoimidazoles. rsc.org
Table 2: Selected [3+2] Cycloaddition Reactions
| Ynamide Derivative | Dipolar Partner | Catalyst/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Internal Ynamide | Azide (B81097) | Rhodium catalyst | 5-Amino-triazole | mdpi.com |
| General Ynamide | 2H-Azirine | Gold catalyst | Substituted Pyrrole (B145914) | rsc.org |
| General Ynamide | Benzofuran N-oxide | Gold(I) catalyst | 7-Nitroindole | rsc.org |
| General Ynamide | Anthranil | TfOH, -20 to -50 °C | 2-Aminoindole | rsc.org |
This compound derivatives can participate as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, to construct six-membered rings. Intramolecular [4+2] cycloadditions of 1,3-butadiynamides tethered to an enyne moiety have been shown to furnish functionalized 7-alkynyl indolines. mdpi.com In these Didehydro-Diels-Alder (DHDA) reactions, the 1,3-butadiynamide acts as the formal dienophile. mdpi.com It has been noted that simple alkyl-substituted ynamides may give low yields in related [4+2] cycloadditions. mdpi.com
Gold-catalyzed intermolecular [4+2] cycloadditions of 2-arylynamides with various alkenes have been successfully developed. capes.gov.br Additionally, metal-free [4+2] cycloadditions of N-aryl ynamides can be catalyzed by TMSOTf/TfOH to afford 4-aminoquinoline (B48711) derivatives. rsc.org
Inverse-electron-demand hetero-Diels-Alder (ihDA) reactions offer an alternative pathway. The intramolecular cycloaddition of ynamides to pyrimidine (B1678525) rings provides efficient access to novel polycyclic aminopyridine scaffolds. acs.org
Cascade reactions involving cycloadditions of this compound derivatives enable the rapid assembly of complex molecular architectures from simple precursors. A notable example is the [2+2+2] cycloaddition, which combines three unsaturated components to form a six-membered ring.
Metal-free, TMSOTf-catalyzed regioselective [2+2+2] cycloadditions of ynamides with nitriles have been developed to construct 2,4-diaminopyridines with high efficiency and a broad tolerance for different functional groups. acs.org This method allows for the concomitant formation of C-C and C-N bonds. acs.org A similar TfOH-mediated [2+2+2] cycloaddition of ynamides with two different nitriles can be used to synthesize multi-substituted 4-aminopyrimidines. rsc.org
Gold catalysis also enables [2+2+2] cycloadditions. For example, the reaction of terminal ynamides with two equivalents of enol ethers, catalyzed by a gold complex, furnishes cyclic enamides stereoselectively through two consecutive nucleophilic attacks followed by a Prins-type cyclization. nih.govcapes.gov.br
Cascade processes can also be initiated by other cycloadditions. A tandem strategy involving the thermolysis of a cyclobutenone, followed by a cascade of pericyclic transformations including a [2+2] cycloaddition with an N-propargyl functionalized ynamide, has been used to construct highly substituted quinolones. rsc.org
Cyclization Reactions of this compound Derivatives
The inherent reactivity of the ynamide functional group makes it a key participant in various cyclization reactions, particularly those forming nitrogen-containing heterocycles (N-heterocycles).
When this compound derivatives are designed with a suitably positioned reactive moiety, they can undergo intramolecular cyclization to yield a variety of heterocyclic structures.
Gold-catalyzed intramolecular annulation of indole (B1671886) ynamides can produce spirocyclic pyrrolidinoindolines. rsc.org The proposed mechanism involves the formation of a keteniminium intermediate which undergoes a 5-endo-dig cyclization followed by a 6-exo-trig nucleophilic attack. rsc.org In a related process, the cycloisomerization of tryptamine-ynamides can generate spiroindolenium intermediates that are subsequently trapped by nucleophiles. rsc.org
Copper catalysis is also effective for intramolecular cyclizations. The enantioselective cascade cyclization of N-propargyl ynamide diynes, catalyzed by copper complexes with chiral BOX ligands, can produce polycyclic pyrroles. rsc.org A copper-catalyzed diyne cyclization has been used in an enantioselective one-carbon ring expansion of N-heterocycles, leading to chiral morpholin-2-ones and piperazin-2-ones. nih.gov This process involves the intramolecular trapping of a vinyl cation by an amide moiety, followed by a 1,2-acyl migration. nih.gov
Brønsted acids can also promote asymmetric ring closures. N-benzyl ynamides undergo a reaction sequence involving a rsc.orgnih.gov sigmatropic hydrogen shift, a Nazarov 4π electrocyclization, and an intramolecular Friedel-Crafts alkylation to form complex fused ring systems. rsc.org
Polyene Cyclization Initiated by this compound Activation
The activation of the this compound functional group can initiate powerful cascade reactions, including polyene cyclizations, leading to the formation of complex polycyclic structures. chinesechemsoc.orgchinesechemsoc.org Protonation of the ynamide by a Brønsted acid, such as triflic acid, generates a highly reactive keteniminium ion intermediate. chinesechemsoc.orgchinesechemsoc.org This electrophilic species can trigger a series of intramolecular carbon-carbon bond formations in a tethered polyene chain. chinesechemsoc.orgchinesechemsoc.org
A notable application of this strategy is the synthesis of cis-decalin frameworks. chinesechemsoc.orgchinesechemsoc.org In a departure from conventional polyene cyclizations where the stereochemistry of the product is dictated by the geometry of the starting polyene, both E- and Z-configured ynamide-capped polyenes can converge to furnish the cis-decalin product with high diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org This is attributed to a stepwise mechanism involving a double protonation pathway, where steric repulsions in the transition state of the Friedel-Crafts-type cyclization favor the formation of the cis-fused ring system. chinesechemsoc.orgchinesechemsoc.org
Key Research Findings in Polyene Cyclization:
| Substrate Type | Initiator | Key Intermediate | Major Product | Significance |
| Ynamide-capped polyenes (E or Z) | Brønsted Acid (e.g., TfOH) | Keteniminium ion | cis-Decalin frameworks | Overcomes the traditional dependence on alkene geometry for stereochemical control in polyene cyclizations. chinesechemsoc.orgchinesechemsoc.org |
Radical Cyclization Pathways
This compound and its derivatives can also participate in radical cyclization reactions, providing access to a variety of heterocyclic structures. nih.govmdpi.comacademie-sciences.fr These reactions typically involve the addition of a radical species to the ynamide triple bond, followed by an intramolecular cyclization onto another unsaturated moiety within the molecule. nih.govmdpi.com The regioselectivity of the initial radical addition and the subsequent cyclization can be influenced by the nature of the radical, the substituents on the ynamide, and the reaction conditions. nih.govmdpi.com
One example involves the reaction of ynamides with α-dicarbonyl radicals, generated from the corresponding dicarbonyl compounds using a manganese(III) acetate (B1210297)/copper(II) acetate system. researchgate.net This process leads to the formation of highly substituted 2-aminofurans through a cascade involving radical addition, oxidation to a ketene-iminium intermediate, and subsequent polar cyclization. researchgate.net Another strategy utilizes the reaction of ynamides with thiyl radicals, generated from aryl sulfenyl compounds, to synthesize 4-thioaryl pyrroles via a 5-exo-dig cyclization pathway. mdpi.com
Examples of Radical Cyclization Reactions:
| Radical Source | Ynamide Derivative | Product | Key Features |
| Cyclic α-dicarbonyl compounds | Oxazolidinone or 3-methylindole (B30407) carboxylate derived ynamides | Persubstituted 2-aminofurans | One-pot synthesis involving radical addition and polar cyclization. researchgate.net |
| Aryl sulfenyl compounds | Various N-protected ynamides | 4-Thioaryl pyrroles | 5-exo-dig cyclization pathway. mdpi.com |
| - | Nitrogen-substituted alkynes | Azetidines | anti-Baldwin 4-exo-dig cyclization. researchgate.net |
Hydrofunctionalization Reactions of this compound
Hydrofunctionalization reactions of this compound involve the addition of an H-X molecule across the carbon-carbon triple bond, providing a direct and atom-economical route to highly substituted enamides. rsc.org These reactions can proceed with high levels of regio- and stereoselectivity, which can often be controlled by the choice of catalyst and reaction conditions. rsc.org The addition can occur in four possible ways, leading to syn-α, anti-α, syn-β, and anti-β adducts. rsc.org
Hydroamination
The hydroamination of this compound involves the addition of an N-H bond across the triple bond. This transformation can be catalyzed by various metal salts, such as zinc triflate (Zn(OTf)₂), or can proceed under metal-free conditions. rsc.orgresearchgate.net For instance, the Zn(OTf)₂-catalyzed reaction of ynamides with aromatic amines provides a range of substituted amidines with excellent regioselectivity. rsc.org In some cases, photoredox catalysis can be employed for the hydroamination of ynamides with azoles, proceeding through a proposed ynamide radical cation intermediate. chemrxiv.org Gold catalysts have also been shown to be effective in promoting tandem hydroamination/cycloisomerization cascades. sci-hub.se
Selected Hydroamination Methodologies:
| Catalyst/Promoter | Amine Source | Product Type | Key Features |
| Zn(OTf)₂ | Aromatic amines | Substituted amidines | Broad substrate scope and excellent regioselectivity. rsc.org |
| Photoredox catalyst | Azoles (pyrazoles, triazoles, tetrazoles) | α-Heteroarene substituted enamides | Metal-free conditions, proceeds via a radical cation intermediate. chemrxiv.org |
| Gold(I) complexes | Intramolecular amine | Fused 2-pyridones and 4-pyrimidinones | Tandem hydroamination/cycloisomerization cascade. sci-hub.se |
Hydroalkylation
Hydroalkylation of this compound introduces a new carbon-carbon and a carbon-hydrogen bond across the alkyne. This can be achieved through various catalytic systems. For example, photoredox-mediated nickel/iridium dual catalysis enables the α-selective and highly E/Z-selective hydroalkylation of ynamides. acs.org Copper-catalyzed methods using organocopper reagents have also been developed for the syn-β-hydroalkylation of ynamides. rsc.org Furthermore, intramolecular hydroalkylation of ynamides can be initiated by gold catalysts, leading to the formation of indene (B144670) derivatives through a orgsyn.orgbrad.ac.uk-hydride shift from a reactive keteniminium ion intermediate. acs.orgresearchgate.net
Catalytic Systems for Ynamide Hydroalkylation:
| Catalytic System | Alkylating Agent | Regio/Stereoselectivity | Product |
| Photoredox Ni/Ir dual catalysis | Not specified | α-selective, high E/Z selectivity | Trisubstituted enones acs.org |
| Copper catalysis | Organocopper reagents | syn-β-addition | β-Alkyl enamides rsc.org |
| Gold(I) catalysis | Intramolecular | Not applicable | 2-Amino-indenes acs.orgresearchgate.net |
Hydroacyloxylation
The hydroacyloxylation of this compound involves the addition of a carboxylic acid across the triple bond to furnish α-acyloxyenamides. brad.ac.ukrsc.org This reaction can be catalyzed by palladium acetate, leading to the syn-α-addition product with high regio- and stereoselectivity. rsc.orgrsc.org Interestingly, this transformation can also proceed efficiently under metal-free conditions at elevated temperatures, offering a more sustainable approach. rsc.orgresearchgate.net
Methods for this compound Hydroacyloxylation:
| Catalyst/Conditions | Carboxylic Acid | Selectivity | Product |
| Pd(OAc)₂ | Aryl and alkyl carboxylic acids | syn-α-addition | (E)-α-Acyloxyenamides rsc.orgbrad.ac.ukrsc.org |
| Metal-free, elevated temperature | Wide range of carboxylic acids | syn-α-addition | (E)-α-Acyloxyenamides rsc.orgresearchgate.net |
Hydrosilylation
The hydrosilylation of this compound, the addition of a Si-H bond, is a valuable method for preparing synthetically versatile β-silyl enamides. acs.orgacs.org This reaction can be catalyzed by rhodium complexes, such as [Rh(CO)₂Cl]₂, which, in the presence of bulky silanes, leads to the formation of β-silyl (Z)-enamides with excellent β-regioselectivity and anti-stereoselectivity. acs.org Borane catalysts have also been developed for the regio- and stereoselective hydrosilylation of internal ynamides. acs.org The stereoselectivity in these reactions is often rationalized by the involvement of a silylated keteniminium intermediate and the β-silicon effect. acs.orgresearchgate.net
Catalytic Hydrosilylation of Ynamides:
| Catalyst | Silane | Regio/Stereoselectivity | Product |
| [Rh(CO)₂Cl]₂ | Bulky silanes | β-regioselective, anti-stereoselective | β-Silyl (Z)-enamides acs.org |
| Borane catalyst | Various silanes | β-regioselective, stereoselective | β-Silyl (Z)-enamides acs.org |
Hydrative Aminoxylation
The hydrative aminoxylation of ynamides is a sophisticated transformation that introduces both an amine and a hydroxyl group across the alkyne backbone. Research has demonstrated that this reaction can proceed through two distinct mechanistic pathways, depending on the reaction conditions. nih.govnih.gov The versatility of the persistent radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its oxidized oxoammonium derivative, TEMPO⁺, is central to both processes. nih.gov
One pathway involves a polar-radical crossover mechanism. This process is initiated by the activation of the ynamide with an acid, such as triflic acid (TfOH), which generates a highly electrophilic keteniminium ion intermediate. This intermediate is then trapped by the TEMPO radical. Subsequent addition of water leads to the final β-aminooxyamide product. nih.gov
Alternatively, a second pathway operates under non-acidic conditions and is considered a rare cationic activation or a classical nucleophile/electrophile cooperative process. nih.govnih.gov In this scenario, the oxidized form, TEMPO⁺, acts as the electrophile, which, in concert with water serving as the nucleophile, engages the ynamide to form the product. This method often proceeds with significantly shorter reaction times. nih.gov
Studies have shown that this transformation is applicable to a range of ynamides with varied alkyl and aryl substitutions, and it tolerates other functional groups like silyl (B83357) ethers and nitriles. nih.gov While specific studies on this compound are part of this broader research, the general reactivity patterns established for alkyl-substituted ynamides are directly applicable.
Table 1: Mechanistic Pathways for Hydrative Aminoxylation of Ynamides
| Pathway | Key Reagents | Key Intermediate | Mechanism Type | Ref. |
|---|---|---|---|---|
| 1 | Ynamide, TfOH, TEMPO, H₂O | Keteniminium ion | Polar-Radical Crossover | nih.gov |
| 2 | Ynamide, TEMPO⁺BF₄⁻, H₂O | N/A | Cationic Activation / Cooperative | nih.gov |
Oxidation Reactions of this compound
The oxidation of the electron-rich triple bond in this compound can be achieved with high selectivity, leading to valuable carbonyl compounds. The specific outcome is highly dependent on the chosen oxidant and catalytic system.
Gold catalysts have proven exceptionally effective for the selective intermolecular oxidation of ynamides. nih.gov When an alkyl-substituted ynamide, such as this compound, is treated with a gold(I) catalyst in the presence of an oxidant like pyridine (B92270) N-oxide, it undergoes a transformation to yield an α,β-unsaturated imide. nih.govresearchgate.net
The proposed mechanism involves the gold catalyst activating the alkyne, making it susceptible to nucleophilic attack by the oxygen atom of the pyridine N-oxide. This regioselective oxygen atom transfer generates an α-oxo gold carbene intermediate. nih.govresearchgate.net For ynamides with an adjacent C-H bond, as is the case with this compound (possessing γ-hydrogens), this carbene intermediate rapidly undergoes a 1,2-hydride shift. researchgate.net This insertion process is faster than a potential second oxidation step, leading to the formation of the α,β-unsaturated imide as the primary product. nih.govresearchgate.net This methodology represents a powerful way to access these valuable structural motifs, avoiding the use of hazardous α-oxo diazo compounds. researchgate.net
Table 2: Gold-Catalyzed Oxidation of Ynamides
| Catalyst | Oxidant | Substrate Type | Product | Key Mechanistic Step | Ref. |
|---|---|---|---|---|---|
| Au(I) Complex | Pyridine N-oxide | Alkyl-substituted ynamide | α,β-Unsaturated imide | 1,2-Hydride Shift | nih.govresearchgate.net |
| Au(I) Complex | Pyridine N-oxide | Phenyl-substituted ynamide | 1,2-Dicarbonyl | Double Oxidation | nih.gov |
Direct oxygen atom transfer to the ynamide triple bond provides a route to α-keto-imides, which are structurally related to synthetically important α-keto-amides and esters. google.it A range of oxidation conditions have been explored, with dimethyldioxirane (B1199080) (DMDO) and ruthenium-based systems being particularly effective. google.it
The reaction of an ynamide with DMDO is a notable example of chemoselective oxygen atom transfer. The process is believed to proceed through the initial formation of a highly unstable oxirene (B85696) intermediate. rsc.orggoogle.comnih.gov This oxirene rapidly rearranges to a "push-pull" carbene, which is stabilized by the adjacent electron-donating nitrogen and electron-withdrawing oxygen. google.com This carbene can then be trapped or, if oxidation continues, lead to the α-keto-imide product. google.itgoogle.com In cases where the ynamide contains other reactive sites, such as an alkene, DMDO can selectively oxidize the ynamide triple bond. google.itnih.gov The use of a RuO₂-NaIO₄ system is also highly efficient for converting a wide variety of ynamides into α-keto-imides. google.it
Table 3: Reagents for Oxygen Atom Transfer to Ynamides
| Oxidant | Intermediate(s) | Product | Notes | Ref. |
|---|---|---|---|---|
| DMDO | Oxirene, α-Oxocarbene | α-Keto-imide / Cyclopropane | Chemoselective for ynamide over olefin | google.itnih.gov |
| RuO₂ / NaIO₄ | N/A | α-Keto-imide | Highly efficient, broad scope | google.it |
| Ozone (O₃) | Ozonide | α-Keto-imide | Effective oxidant | google.it |
| m-CPBA | Oxirene | α-Keto-imide | Moderate effectiveness | google.it |
Rearrangement Reactions Facilitated by this compound Activation
Activation of the this compound moiety, typically with a metal catalyst or acid, can trigger a variety of powerful rearrangement reactions, enabling the construction of complex molecular architectures from simple precursors.
A significant rearrangement pathway for ynamides involves intramolecular [1,n]-hydride shifts. The nih.gov-hydride shift is a well-documented example, particularly in gold-catalyzed reactions. This process is initiated by the coordination of a gold(I) catalyst to the ynamide, which generates a highly reactive gold-keteniminium ion.
This activation significantly increases the electrophilicity of the alkyne system. If the ynamide substrate is appropriately substituted, for instance with a benzylic C-H bond at the right position, the keteniminium intermediate can facilitate a nih.gov-hydride shift. DFT calculations have identified this hydride shift as the rate-determining step in certain cascade reactions. The resulting intermediate, often a stabilized carbocation, can then undergo subsequent transformations, such as cyclization. The efficiency of the hydride shift is dependent on the substitution pattern of the starting ynamide, with more substituted and electron-rich positions being more favorable for the shift.
Ynamides like this compound are excellent substrates for cascade reactions involving-sigmatropic rearrangements, most notably the Claisen rearrangement. A highly atom-economical approach involves the gold(I)-catalyzed reaction of an ynamide with an allylic alcohol.
This transformation proceeds via a two-stage sequence within a single operation. First, the gold catalyst activates the ynamide for a regioselective hydroalkoxylation, where the allylic alcohol adds across the triple bond. The nucleophilic attack occurs preferentially at the α-position of the ynamide to form a key vinyl ether intermediate. This intermediate is perfectly poised to undergo a subsequent-Claisen rearrangement, which proceeds under mild heating to furnish a γ,δ-unsaturated amide with high diastereoselectivity. This cascade reaction demonstrates the power of ynamide chemistry to rapidly build molecular complexity. Yttrium(III) catalysts have also been employed to facilitate similar tandem hydroalkoxylation/Claisen rearrangements.
Table 4: Gold-Catalyzed Hydroalkoxylation/Claisen Rearrangement Cascade
| Catalyst | Reactants | Intermediate | Rearrangement | Product | Ref. |
|---|---|---|---|---|---|
| [Au(IPr)NTf₂] | Ynamide, Allylic Alcohol | Allyl vinyl ether | -Claisen | γ,δ-Unsaturated Amide |
Sigmatropic Rearrangements
Sigmatropic rearrangements are a cornerstone of ynamide chemistry, providing pathways to complex molecular scaffolds with high stereocontrol. nih.gov These pericyclic reactions, which can also occur in a stepwise manner, include notable examples such as sioc-journal.cnrsc.org- and rsc.orgrsc.org-rearrangements. rsc.orgresearchgate.net
sioc-journal.cnrsc.org-Sigmatropic Rearrangements: This class of rearrangement is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org A prominent example involves the reaction of ynamides with allyl sulfides in the presence of a gold catalyst and an oxidant. This sequence generates an allyl sulfonium (B1226848) ylide, which then undergoes a sioc-journal.cnrsc.org-sigmatropic rearrangement to furnish functionalized tertiary thioethers. rsc.org This method allows ynamides to serve as synthetic equivalents to potentially hazardous diazo compounds. rsc.org The reaction proceeds cleanly even with substituted allyl groups, yielding products consistent with allylic inversion. rsc.org Another efficient application is the transformation of ynamides into α-amino allenephosphonates. nih.govacs.org This two-step process involves the synthesis of propargyl alcohol-derived ynamides, followed by reaction with a chlorophosphite, which triggers a sioc-journal.cnrsc.org-sigmatropic rearrangement of the intermediate propargyl phosphite. nih.govacs.org Recently, a copper-catalyzed sioc-journal.cnrsc.org-sigmatropic rearrangement of azide-ynamides via selenium ylides has been developed, representing the first instance of such a rearrangement involving selenium ylides generated from alkynes. acs.org
rsc.orgrsc.org-Sigmatropic Rearrangements (Claisen and Aza-Claisen): The Claisen rearrangement, a classic rsc.orgrsc.org-sigmatropic reaction, has been adapted for ynamides to create valuable γ,δ-unsaturated amides and lactams. nih.govmdpi.com For instance, yttrium-catalyzed tandem intramolecular hydroalkoxylation/Claisen rearrangement of ynamides bearing a tethered alcohol group provides an atom-economical route to medium- and large-sized lactams. mdpi.com The reaction is initiated by the coordination of the yttrium catalyst to the alkyne, followed by intramolecular attack of the hydroxyl group and subsequent rearrangement. mdpi.com Brønsted acids can also promote tandem hydroalkoxylation/Claisen rearrangements to synthesize eight-membered lactams. sioc-journal.cn The first asymmetric Ficini-Claisen rearrangement was achieved using chiral ynamides and allylic alcohols, promoted by p-nitrobenzenesulfonic acid at relatively low temperatures to achieve high diastereoselectivity. acs.org
Furthermore, the enolate Claisen rearrangement of N-Boc glycinates derived from ynamido-alcohols provides stereoselective access to highly functionalized allenamides. acs.org In the realm of aza-Claisen rearrangements, N-allyl ynamides can undergo thermal or palladium-catalyzed rearrangements to produce α-allyl imidates or, in a divergent pathway, cyclopentenimines. nih.govthieme-connect.com
Other Notable Reactivity Patterns
Beyond sigmatropic rearrangements, the reactivity of ynamides extends to a variety of other synthetically useful transformations, including palladium-catalyzed cascade reactions, acid-mediated cyclizations, and dual catalytic processes that merge different activation modes.
Carbopalladation Sequences
Palladium-catalyzed reactions involving the addition of an organopalladium species across the ynamide triple bond, known as carbopalladation, enable the construction of diverse nitrogen-containing heterocycles. academie-sciences.fr These sequences often begin with the oxidative addition of a Pd(0) catalyst to an aryl or vinyl halide. The resulting organopalladium(II) species then undergoes regioselective addition to the ynamide, forming a vinylpalladium(II) intermediate. acs.org This intermediate is a versatile branching point for subsequent bond-forming events.
One common pathway involves an intramolecular C–H activation, leading to the formation of a palladacycle that can be intercepted by various reagents. acs.org For example, a three-component reaction of an aryl iodide, an ynamide, and a di-tert-butyldiaziridinone proceeds via carbopalladation, intramolecular C–H activation, and subsequent bisamination to afford 3-aminoindoles in high yields. acs.org
Another powerful cascade involves trapping the vinylpalladium(II) intermediate with a cross-coupling partner. Tandem carbopalladation/Suzuki cross-coupling reactions have been extensively developed. chim.it In these processes, the vinylpalladium species reacts with a boronic acid to form a new C-C bond, often leading to the synthesis of oxindoles or isoindolinones. academie-sciences.frchim.it The flexibility of this approach allows for the creation of mono-, bi-, and tricyclic azacycles from readily available bromoenynamides. curtin.edu.aunih.gov
| Reaction Type | Catalyst/Reagents | Substrates | Product(s) | Ref(s) |
| Heck/C–H Activation/Bisamination | Pd(OAc)₂, P(o-tol)₃ | Aryl iodide, Ynamide, Diaziridinone | 3-Aminoindoles | acs.org |
| Carbopalladation/Suzuki Coupling | Pd(OAc)₂, PPh₃, aq. NaOH | Aryl halide-tethered ynamide, Arylboronic acid | Isoindolinones | chim.it |
| Carbopalladation/Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃ | Bromoenynamide, Styryl boronate | Tetrahydroindoles (via triene electrocyclization) | researchgate.net |
| Chelation-Controlled Carbopalladation | Pd(OAc)₂, dppf | Yne-sulfonamide, ortho-Iodo-benzoic acid | 3-Amino-isocoumarins | academie-sciences.fr |
Acid-Mediated Transformations (Brønsted Acid Catalysis)
Brønsted acids are effective catalysts for activating ynamides towards a wide range of transformations. researchgate.netrsc.org Protonation of the ynamide triple bond generates a highly reactive keteniminium ion intermediate. brad.ac.uksioc-journal.cn This electrophilic species can be trapped by various internal or external nucleophiles, initiating cascades that lead to complex molecular architectures. researchgate.net
This activation strategy has been applied to cycloadditions, cyclizations, and rearrangements. nih.govrsc.orgresearchgate.net For instance, a Brønsted acid-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement of certain ynamides yields eight-membered lactams. sioc-journal.cn In this reaction, the keteniminium intermediate is trapped by a tethered hydroxyl group, triggering the rearrangement. sioc-journal.cn In another example, keteniminium ions generated from ynamides can initiate a brad.ac.uksciengine.com-hydride shift from an unactivated C-H bond, followed by a cationic cyclization to produce functionalized tetrahydropyridines. brad.ac.uk
A significant breakthrough in this area is the use of chiral Brønsted acids to control enantioselectivity. The activation of ynamides with a chiral phosphoric acid enables the catalytic asymmetric dearomatization of naphthols, phenols, and pyrroles, providing efficient access to valuable spirocyclic compounds. sciengine.com The success of this transformation relies on the formation of an ion pair between the keteniminium cation and the chiral phosphate (B84403) anion, which effectively controls the stereochemical outcome. sciengine.com This represents a rare example of asymmetric catalysis proceeding through the direct protonation of a carbon-carbon triple bond. sciengine.com
| Reaction | Acid Catalyst | Key Intermediate | Product Type | Ref(s) |
| Intramolecular Hydroalkoxylation/Claisen Rearrangement | MsOH | Keteniminium ion | Eight-membered lactams | sioc-journal.cn |
| brad.ac.uksciengine.com-Hydride Shift/Cationic Cyclization | Triflic acid | Keteniminium ion | Tetrahydroisoquinolines, Tetrahydropyridines | brad.ac.uk |
| Asymmetric Dearomatization | Chiral Phosphoric Acid | Keteniminium ion / Chiral phosphate pair | Spirocyclic enones | sciengine.com |
| α-Halogenation | HX / Pyridine-N-oxide | Keteniminium ion | (E)-Haloenamides | rsc.org |
| Ficini [2+2] Cycloaddition | Tf₂NH | Keteniminium ion | 3-Aminocyclobutenones | researchgate.net |
Dual Catalysis Systems (e.g., Photoredox with Transition Metal)
The merger of distinct catalytic cycles, known as dual catalysis, has unlocked novel reactivity for ynamides by enabling transformations under exceptionally mild conditions. A prominent strategy involves the combination of visible-light photoredox catalysis with transition metal catalysis. acs.orgnih.gov In these systems, a photosensitizer, upon absorbing light, generates a reactive radical species via single-electron transfer (SET), while a transition metal complex separately activates one of the coupling partners. beilstein-journals.org
One application is the hydroalkylation of ynamides. A dual Ni/Ir catalytic system has been developed for the highly regioselective and stereoselective hydroalkylation of ynamides, producing trisubstituted enamides. acs.org This reaction provides access to the α/Z isomer, which is complementary to other methods that typically yield β-alkylation products. acs.org
The combination of photoredox catalysis with C-H activation has also proven fruitful. For example, the synthesis of isoquinolones has been achieved through the annulation of benzamides with alkynes using a dual cobalt/photoredox system under an oxygen atmosphere at room temperature. beilstein-journals.org Similarly, rhodium-catalyzed C-H activation combined with photoredox catalysis enables the synthesis of indoles from enamides and alkynes. beilstein-journals.org
Beyond transition metals, dual catalysis involving hypervalent iodine(III) reagents (HIR) and photoredox catalysis has been used for the decarboxylative ynonylation of α-ketoacids. sioc.ac.cn This method generates acyl radicals from α-ketoacids under mild, room-temperature conditions, which then add to HIR-bound alkynes to form ynones, ynamides, and ynoates with excellent functional group tolerance. sioc.ac.cn
Mechanistic Investigations of But 2 Ynamide Transformations
Elucidation of Reaction Pathways
The reactivity of but-2-ynamide, an example of an ynamide, is characterized by its polarized carbon-carbon triple bond, making it susceptible to attack by both electrophiles and nucleophiles. brad.ac.uk This dual reactivity gives rise to a variety of reaction pathways.
Keteniminium Ions: A predominant intermediate in many this compound transformations is the keteniminium ion. These highly electrophilic species are typically generated in situ through the protonation or activation of the ynamide by an acid or a π-acidic metal complex. thieme-connect.comd-nb.inforesearchgate.net The general structure of a keteniminium ion features a linear C=C=N+ core. The high reactivity of these intermediates drives a range of subsequent transformations, including nucleophilic additions, cycloadditions, and rearrangements. thieme-connect.comd-nb.infonih.gov For instance, in the presence of an acid, this compound can be protonated to form a keteniminium ion, which can then be trapped by various nucleophiles. thieme-connect.com This reactivity has been harnessed to synthesize complex molecules like tetrahydropyridines and piperidines through intramolecular hydroalkylation reactions initiated by a d-nb.infonih.gov-hydride shift. nih.gov
Computational studies, specifically Density Functional Theory (DFT), have been instrumental in elucidating the role of keteniminium ions. acs.orgacs.org These studies have helped to understand the competition between different reaction pathways, such as the Belluš–Claisen rearrangement versus a [2+2] cycloaddition. acs.org The generation of keteniminium ions from ynamides is often an endergonic process, but subsequent reactions are typically highly favorable. acs.org
Metal Carbenes: Another significant class of intermediates derived from this compound involves metal carbenes, particularly with transition metals like gold, copper, and rhodium. dicp.ac.cnresearchgate.netnih.gov These intermediates are often formed through the reaction of the ynamide with a metal catalyst and an oxidant or via intramolecular processes. For example, gold-catalyzed reactions of ynamides with azides can lead to the formation of α-imino gold-carbene species. dicp.ac.cn These carbenes can then undergo various transformations, including C-H insertion, cyclopropanation, and cycloadditions, to afford a diverse range of nitrogen-containing heterocycles. acs.orgnih.gov Copper-catalyzed cascade cyclizations of azide-ynamides also proceed through α-imino copper carbene intermediates. researchgate.net The generation of these metal carbenes provides a powerful, diazo-free method for carbene chemistry. nih.gov
The following table summarizes the key intermediates and their typical modes of generation and subsequent reactions.
| Intermediate | Generation Method | Subsequent Reactions | Catalyst Examples |
| Keteniminium Ion | Protonation (Brønsted/Lewis acids), reaction with electrophiles, activation by π-acidic metals. thieme-connect.comd-nb.infonih.gov | Nucleophilic attack, [2+2] cycloaddition, d-nb.infonih.gov-hydride shift, Belluš–Claisen rearrangement. nih.govacs.org | TfOH, IPrAuNTf2. nih.govacs.org |
| Metal Carbene | Reaction with metal catalyst and oxidant, intramolecular cyclization of azide-ynamides. dicp.ac.cnresearchgate.netnih.gov | C-H insertion, cyclopropanation, [3+2] cycloaddition, amination. dicp.ac.cnacs.orgnih.gov | Au(I) complexes, Cu(I) complexes. dicp.ac.cnresearchgate.net |
Transition state analysis, often performed using computational methods like DFT, is crucial for understanding the kinetics and selectivity of this compound reactions. acs.orgacs.orgmdpi.com These analyses help to determine the rate-determining step and rationalize the observed product distributions.
For example, in the gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes, DFT calculations identified the initial d-nb.infonih.gov-hydride shift as the rate-determining step of the reaction mechanism. researchgate.netacs.org The calculations also explained the differences in reactivity observed for various substituted ynamides. acs.org
In the context of cycloaddition reactions, such as the [2+2] cycloaddition between nitroalkenes and ynamines, computational studies have elucidated the stepwise nature of the mechanism, proceeding through a zwitterionic intermediate. mdpi.com The analysis of transition state structures helps to explain the observed regio- and stereoselectivity. mdpi.com Similarly, investigations into the competition between [2+2] cycloaddition and Belluš–Claisen rearrangement in keteniminium ions revealed that subtle changes in the substrate structure can significantly alter the energy barriers of the respective transition states, thereby controlling the reaction outcome. acs.org
Role of Catalysis in this compound Reactivity
Catalysis is central to harnessing the synthetic potential of this compound, enabling a wide array of transformations with high efficiency and selectivity.
A broad range of transition metals catalyze reactions of this compound, each exhibiting unique reactivity profiles.
Gold (Au): Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the alkyne moiety of this compound towards nucleophilic attack. dicp.ac.cn This activation often leads to the formation of keteniminium ions or α-imino gold carbenes. dicp.ac.cnacs.orgnih.gov Gold catalysis has been successfully applied in various annulation reactions to synthesize heterocycles like amino-β-carbolines and 2-aminoindoles. dicp.ac.cn Gold-catalyzed oxidative cyclizations of ynamides also provide access to γ-lactams. nih.gov
Copper (Cu): Copper catalysts are prominent in azide-alkyne cycloaddition reactions involving this compound derivatives, often proceeding through α-imino copper carbene intermediates. researchgate.net These reactions allow for the synthesis of complex polycyclic N-heterocycles. researchgate.net Copper catalysis has also been employed in oxidation-initiated tandem reactions. acs.orgnih.gov
Palladium (Pd): Palladium catalysts are utilized in cross-coupling and hydrofunctionalization reactions. For instance, palladium-catalyzed trans-hydrocarbonation of ynamides with boronic acids yields (E)-enamides with high regioselectivity. brad.ac.uk Palladium is also effective in catalyzing the hydroalkoxylation of ynamides. rsc.org
Rhodium (Rh): Rhodium catalysts have been used in formal [3+2] cycloadditions of ynamides with arylboronic acids to produce 2-amido-indenols. nih.gov They also catalyze hydroarylation reactions. brad.ac.uk
Silver (Ag): Silver catalysts, such as AgNTf₂, can promote formal [3+2] cycloadditions of ynamides with isoxazol-5-amines to generate functionalized pyrroles, likely via an α-imino silver carbene intermediate. beilstein-journals.org Silver catalysis has also been used in hydroarylation reactions. rsc.org
Yttrium (Y): Yttrium catalysts have been employed in the cascade cyclization of allyl alcohol-tethered ynamides to synthesize medium-sized lactams. acs.org
Nickel (Ni): Nickel catalysts have been shown to be effective in the anti-α-hydroamination and syn-α-hydrocarboxylation of ynamides. rsc.org
The following table provides a summary of transition metal catalysts and their applications in this compound chemistry.
| Metal Catalyst | Typical Reaction Type | Product Class |
| Gold (Au) | Annulation, Oxidative Cyclization | Heterocycles (Indoles, β-Carbolines), γ-Lactams. dicp.ac.cnnih.gov |
| Copper (Cu) | Cascade Cyclization, Oxidation | Polycyclic N-Heterocycles. researchgate.netacs.org |
| Palladium (Pd) | Cross-coupling, Hydrofunctionalization | Enamides, α-Alkoxy Enamides. brad.ac.ukrsc.org |
| Rhodium (Rh) | Cycloaddition, Hydroarylation | Indenols, β,β-Disubstituted Enamides. brad.ac.uknih.gov |
| Silver (Ag) | Cycloaddition, Hydroarylation | Pyrroles. rsc.orgbeilstein-journals.org |
| Yttrium (Y) | Cascade Cyclization | Medium-sized Lactams. acs.org |
| Nickel (Ni) | Hydroamination, Hydrocarboxylation | Enamines, α-Carboxyl Enamides. rsc.org |
In addition to metal catalysis, organocatalysis and Brønsted acid catalysis play a significant role in this compound transformations.
Brønsted Acid Catalysis: Strong Brønsted acids, such as triflic acid (TfOH) and bistriflimide (Tf₂NH), are commonly used to generate highly reactive keteniminium ions from this compound. thieme-connect.comnih.govresearchgate.net The choice of acid and its counteranion is crucial, as the weakly nucleophilic counteranion must not compete with the desired nucleophile in trapping the keteniminium ion. thieme-connect.com This strategy has been employed in the synthesis of tetrahydropyridines and piperidines. nih.gov It has also been shown that Brønsted acids can catalyze the anti-α-hydroamination of ynamides. rsc.org
Organocatalysis: While less common than metal or acid catalysis for this compound itself, the principles of organocatalysis are relevant. The activation of ynamides can be achieved through various organocatalytic modes, though specific examples focusing solely on this compound are less documented in the provided context. The broader field of ynamide chemistry, however, does involve organocatalytic approaches.
Stereochemical Reaction Control and Selectivity (Chemo-, Regio-, Diastereo-, Enantioselectivity)
Controlling the selectivity of this compound reactions is a key objective in their application in synthesis. The unique electronic properties of the ynamide functional group, combined with the choice of catalyst and reaction conditions, allow for high levels of control over various aspects of selectivity. rsc.org
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this compound chemistry, a key challenge can be preventing over-oxidation to α-keto imides in oxidative cyclization reactions. nih.gov The choice of catalyst and N-substituent on the ynamide can influence the chemoselectivity between the desired cyclization and undesired oxidation. nih.gov
Regioselectivity: Ynamides are polarized alkynes, which inherently directs the regioselectivity of addition reactions. The α-carbon is electrophilic, while the β-carbon is nucleophilic. brad.ac.uk Most hydrofunctionalization reactions of ynamides occur with α-selectivity, meaning the nucleophile adds to the α-position. rsc.org However, β-selectivity can be achieved, for instance, in the rhodium-catalyzed hydroarylation of oxazolidinone-derived ynamides, where coordination of the catalyst to the carbonyl oxygen directs the aryl group to the β-position. brad.ac.uk
Diastereoselectivity: Many reactions of this compound derivatives proceed with high diastereoselectivity. For example, visible-light-promoted iodo-sulfonylation of aza-1,6-enynes containing a this compound moiety yields succinimides with excellent E-stereoselectivity. rsc.org Palladium-catalyzed [2+2] cycloadditions of propargylic allyl ethers also exhibit high diastereoselectivity. rsc.org
Enantioselectivity: Achieving enantioselectivity in this compound reactions often involves the use of chiral catalysts. Asymmetric C-H insertion and cyclopropanation reactions of copper carbenes derived from ynamides have been developed to produce chiral polycyclic pyrroles with high enantioselectivities. acs.orgnih.gov This demonstrates the potential for creating chiral centers with high control.
The following table summarizes the different types of selectivity and provides examples from this compound chemistry.
| Selectivity Type | Description | Example |
| Chemoselectivity | Preferential reaction at one of two or more different functional groups. | Controlling oxidative N-cyclization over α-keto imide formation in gold-catalyzed reactions. nih.gov |
| Regioselectivity | Preferential formation of one constitutional isomer over another. | Predominant α-addition in hydrofunctionalizations; reversible to β-addition with specific catalysts and substrates. brad.ac.ukrsc.org |
| Diastereoselectivity | Preferential formation of one diastereomer over another. | High E-selectivity in iodo-sulfonylation of aza-1,6-enynes. rsc.org |
| Enantioselectivity | Preferential formation of one enantiomer over another. | Asymmetric C-H insertion using chiral copper catalysts to form chiral pyrroles. acs.orgnih.gov |
Computational Studies in Mechanistic Elucidation (e.g., DFT Calculations of Reaction Barriers and Energetics)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate mechanisms of chemical reactions involving ynamides, including this compound. rsc.org These theoretical studies provide profound insights into reaction pathways, transition state geometries, and the energetics that govern product formation. By calculating reaction barriers and the stability of intermediates, researchers can rationalize experimental observations such as reactivity, regioselectivity, and stereoselectivity, and in some cases, even predict the outcomes of new transformations. scispace.com
A significant body of computational work has focused on the transformations of ynamides that proceed through highly reactive keteniminium ion intermediates. pku.edu.cnrsc.org These species are typically generated by the protonation of the ynamide with a Brønsted acid or activation by a carbophilic transition metal or Lewis acid. rsc.orgnih.gov DFT calculations have been instrumental in characterizing these transient intermediates and mapping out their subsequent reaction coordinates.
Gold-Catalyzed Intramolecular Hydroalkylation
| Ynamide Substrate | Calculated Activation Barrier for TS1 (kcal/mol) | Experimental Observation |
|---|---|---|
| o,o′-xylyl-ynamide 1d | 38.0 | No reaction observed |
| o-tolyl-ynamide 1e | 23.5 | Traces of product at 80 °C |
Divergent Reactivity in Acid-Promoted Reactions
Computational studies have also been crucial in explaining the divergent reactivity of ynamides. In one such study, the reaction of ynamides with azides in the presence of triflic acid (TfOH) was shown to produce either β-enaminoamides or oxazolidine-2,4-diones, with the outcome being fully dependent on the nature of the azide (B81097) used. rsc.orgresearchgate.net DFT analysis provided a mechanistic rationale for this divergence. The reaction proceeds via a keteniminium triflate intermediate. rsc.org Calculations showed two competitive pathways: the addition of the azide to form an N,N-ketene acetal (B89532) (the kinetic product) or the addition of the triflate anion to yield a more thermodynamically stable N,O-ketene acetal. researchgate.net The relative energy barriers of these competing steps and subsequent rearrangements, as determined by DFT, successfully explained the observed product selectivity. rsc.orgresearchgate.net
Selectivity in Palladium-Catalyzed Bromoalkynylation
The high regio- and stereoselectivity of a Pd(II)-catalyzed bromoalkynylation of ynamides was mechanistically rationalized using DFT computations. chemrxiv.org These calculations were used to explore two plausible pathways following the initial carbopalladation: a pku.edu.cnrsc.org-alkynyl migration versus a pku.edu.cnrsc.org-halogen shift. The results provided a clear energetic distinction between the two transition states.
| Mechanistic Step | Transition State | Calculated ΔG‡ (kcal/mol) | Outcome |
|---|---|---|---|
| pku.edu.cnrsc.org-Alkynyl Shift | TS-V | 16.2 | Favored Pathway |
| pku.edu.cnrsc.org-Halogen Shift | TS-V' | 22.6 | Disfavored Pathway |
The alkynyl shift was found to be significantly more favorable, with a calculated activation barrier 6.4 kcal/mol lower than that of the halogen shift. chemrxiv.org This energetic preference, attributed to the formation of a more stable conjugated system, provides a robust explanation for the experimentally observed product. chemrxiv.org
Computational-Guided Catalyst Design
Beyond rationalizing existing results, computational studies have been employed in a predictive capacity to guide the development of new catalysts. In the context of rhodium-catalyzed [5+2] cycloisomerizations of ynamide-vinylcyclopropanes, theoretical investigations uncovered an unexpected reaction pathway that was highly influenced by the electronic properties of the phosphoramidite (B1245037) ligand. nih.gov This mechanistic understanding, derived from DFT calculations, enabled the theory-guided design of an optimal ligand that dramatically enhanced both the reaction rate and enantioselectivity, demonstrating the power of computation in catalyst development. scispace.comnih.gov
Applications of But 2 Ynamide in Advanced Organic Synthesis
Construction of Complex N-Containing Heterocyclic Scaffolds
The unique electronic properties of the ynamide functional group have been extensively leveraged for the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active natural products. bham.ac.uk Metal-catalyzed and metal-free transformations of but-2-ynamide derivatives provide efficient pathways to these important molecular architectures. bham.ac.uk
Pyrroles and Pyrrolidines
Pyrrole (B145914) and pyrrolidine (B122466) rings are core components of numerous natural products and medicinal agents. uctm.eduresearchgate.net this compound derivatives are excellent precursors for these five-membered heterocycles, primarily through cycloaddition reactions.
Gold- and silver-catalyzed formal [3+2] cycloaddition reactions are particularly effective. rsc.orgnih.gov For instance, gold-catalyzed reactions of ynamides with 2H-azirines produce highly substituted pyrroles in good to excellent yields. uctm.edursc.org Similarly, the reaction with isoxazoles can be catalyzed by gold or silver complexes to yield functionalized 5-amino-1H-pyrrole derivatives. nih.govsioc-journal.cnbeilstein-journals.org The reaction proceeds through the formation of an α-imino metal carbene intermediate, which then undergoes cyclization. nih.govsioc-journal.cnbeilstein-journals.org
A summary of representative catalytic systems for pyrrole synthesis from ynamides is presented below.
| Catalyst | Reactant 2 | Product Type | Yield | Reference |
| Gold(I) Complex | 2H-Azirines | Polysubstituted Pyrroles | 39-99% | rsc.org |
| AgNTf₂ | Isoxazol-5-amines | 5-Amino-1H-pyrrole-3-carboxamides | Up to 99% | nih.govbeilstein-journals.org |
| Ph₃PAuNTf₂ / Cu(OTf)₂ | Isoxazoles | 5-Amino 2H-Pyrroles | Moderate to Good | sioc-journal.cn |
The synthesis of the saturated pyrrolidine ring can also be achieved from ynamide precursors, often involving reduction steps or different cyclization strategies. benchchem.comresearchgate.net For example, N-((1-(4-Methylphenyl)pyrrolidin-2-yl)methyl)this compound is a specific derivative that incorporates a pre-formed pyrrolidine ring, which can be synthesized through the cyclization of precursors like 1,4-diketones or amino alcohols, followed by coupling with a this compound moiety. benchchem.com
Indoles and Indenes
Indole (B1671886) is a privileged scaffold in medicinal chemistry, while the indene (B144670) framework is crucial in materials science and ligand design. researchgate.netnih.gov this compound derivatives provide modern and efficient entries to both classes of compounds.
A straightforward synthesis of polysubstituted indenes is achieved through a gold-catalyzed intramolecular hydroalkylation of ynamides. ulb.ac.beacs.org This reaction proceeds under mild conditions, where a gold catalyst activates the ynamide to generate a keteniminium ion, which then triggers a Current time information in Bangalore, IN.beilstein-journals.org-hydride shift and subsequent cyclization. nih.govulb.ac.beacs.org The resulting indenes contain an endocyclic enamide moiety that can be further functionalized. ulb.ac.beacs.org
For indole synthesis, a common strategy involves the palladium-catalyzed Sonogashira cross-coupling of an o-iodoaniline with an ynamide, such as a this compound derivative. mdpi.comresearchgate.net A key feature of this method is that the subsequent intramolecular cyclization to form the indole ring often occurs spontaneously without needing further activation of the alkyne. researchgate.net Ruthenium-catalyzed cascade reactions of N-arylynamides also provide an effective route to indole scaffolds via a ruthenium vinylidene intermediate. researchgate.net
| Heterocycle | Method | Catalyst | Key Intermediate | Reference |
| Indene | Intramolecular Hydroalkylation | NHC-Gold Complex | Keteniminium ion | nih.govulb.ac.beacs.org |
| Indole | Sonogashira Coupling / Cyclization | Palladium Complex | N/A (Spontaneous Cyclization) | mdpi.comresearchgate.net |
| Indole | Cascade Rearrangement / Cyclization | Ruthenium Complex | Ruthenium vinylidene | researchgate.net |
Quinoline and Isoquinoline (B145761) Derivatives
Quinoline and isoquinoline alkaloids constitute a large family of natural products with diverse biological activities. Synthetic methods using this compound derivatives offer efficient access to these important heterocyclic systems.
Zinc- and copper-catalyzed oxidation-initiated tandem reactions of ynamides can lead to isoquinolones. researchgate.net Fused tricyclic systems like furo[2,3-c]isoquinolines can be synthesized via a gold-catalyzed oxidation/C-H insertion cascade of 1,3-butadiynamides, which are ethynylogous versions of this compound. mdpi.com Furthermore, gold-catalyzed cascade transformations of N-alkynic 2-ynamides have been developed for the rapid synthesis of the pyrrolo[1,2-b]isoquinoline scaffold. researchgate.net This process involves a sequence of nucleophilic cyclization, enyne cycloisomerization, and a 1,2-migration. researchgate.net
Lactams and Medium-Sized Azacycles
Lactams, particularly medium-sized rings (7- or 8-membered), are challenging synthetic targets but are present in a number of biologically active compounds. Ynamide chemistry provides innovative solutions for their construction.
A Brønsted acid-catalyzed cyclization of ene-ynamides (ynamides tethered to a simple C=C double bond) has been developed to construct 7- and 8-membered azacycles in good to high yields under metal-free conditions. researchgate.net Palladium-catalyzed domino reactions involving the carbopalladation of ynamides are also a powerful tool for accessing various mono- and bicyclic azacycles. nih.gov For example, aza-Claisen rearrangement of N-allyl ynamides in the presence of a palladium catalyst, followed by ring-closing metathesis, can afford seven-membered azacycles. brad.ac.uk
β-Carbolines and Related Polycyclic Systems
The β-carboline skeleton is the core structure of many alkaloids with significant pharmacological properties. beilstein-journals.orgnih.gov this compound derivatives serve as key precursors in modern synthetic routes to these complex polycycles.
One direct method is the copper-catalyzed 6-endo-dig cyclization of arene-ynamides to produce the β-carboline core. ljmu.ac.uk Another elegant approach involves the transition metal-catalyzed [2+2+2] cycloaddition of yne-ynamides with a suitable coupling partner. researchgate.net For instance, ruthenium-catalyzed cycloaddition with methyl cyanoformate provides a flexible route to both β- and γ-carbolines. researchgate.net The classic Pictet-Spengler reaction, which condenses a β-arylethylamine with a carbonyl compound, remains a cornerstone of β-carboline synthesis, and modern variations can employ ynamide-derived intermediates to construct the necessary precursors. wikipedia.orgjh.eduthermofisher.com
Asymmetric Synthesis of Chiral Molecules
The development of enantioselective transformations is a paramount goal in modern organic synthesis. This compound and its derivatives have emerged as powerful substrates in a variety of asymmetric reactions, enabling the synthesis of chiral molecules with high stereocontrol.
A significant breakthrough has been the use of chiral Brønsted acids to catalyze asymmetric reactions of ynamides. researchgate.netspringernature.com Researchers have shown that chiral phosphoric acids can directly protonate the alkyne of naphthol-, phenol-, and pyrrole-ynamides, leading to a chiral keteniminium ion intermediate. researchgate.netspringernature.com This activation mode facilitates catalytic asymmetric dearomatization reactions, providing access to valuable spirocyclic enones and 2H-pyrroles that contain a chiral quaternary carbon stereocenter with excellent enantioselectivity. researchgate.netspringernature.com
Another major strategy involves the use of chiral ynamides, where the chirality is embedded in the nitrogen substituent. Chiral oxazolidinones are commonly used for this purpose. ulb.ac.beacs.orgrsc.org These chiral auxiliaries can direct the stereochemical outcome of subsequent transformations. For example, the gold-catalyzed intramolecular hydroalkylation of chiral oxazolidinone-derived ynamides offers a direct route to optically enriched indenes. ulb.ac.beacs.org Similarly, chiral ynamides can undergo stereoselective aldol (B89426) and Mannich-type reactions to produce products with two adjacent chiral centers with high diastereoselectivity. rsc.org
| Asymmetric Strategy | Catalyst / Auxiliary | Reaction Type | Chiral Product | Reference |
| Catalytic Asymmetric | Chiral Brønsted Acid | Dearomatization / Spirocyclization | Spirocyclic enones, 2H-pyrroles | researchgate.netspringernature.com |
| Chiral Auxiliary | Chiral Oxazolidinone | Intramolecular Hydroalkylation | Optically enriched indenes | ulb.ac.beacs.org |
| Catalytic Asymmetric | Copper-Chiral Ligand | Cascade Cyclization | Chiral polycyclic pyrroles | acs.org |
| Chiral Auxiliary | Chiral Oxazolidinone | Aldol / Mannich Reactions | β-hydroxy enamides, α-substituted imides | rsc.org |
Utility as a Building Block in Total Synthesis of Complex Molecules
The inherent reactivity and stability of ynamides, including this compound, make them ideal starting materials for the synthesis of intricate molecules. researchgate.netrsc.org Their polarized triple bond allows for a diverse range of chemical transformations, facilitating the construction of challenging cyclic and polycyclic frameworks. rsc.orgrsc.org
This compound and its derivatives have proven instrumental in the total synthesis of various natural products, particularly alkaloids and terpene alkaloids.
Alkaloid Synthesis: The tryptamine-ynamide motif, which can be derived from this compound, serves as a key precursor in the synthesis of Aspidosperma indole alkaloids. A Brønsted acid-catalyzed tandem cyclization of a tryptamine-ynamide derivative enables the gram-scale synthesis of a pentacyclic indoline (B122111) intermediate. chemrxiv.org This intermediate is a common precursor for the divergent total syntheses of aspidospermidine, N-methylaspidospermidine, N-acetylaspidospermidine, and aspidospermine. chemrxiv.org The strategic use of an ynamide functional group can also initiate polyene cyclizations, leading to polycyclic products that are valuable intermediates for the synthesis of various terpene alkaloids. chinesechemsoc.org For instance, the enamide double bond in a cis-decalin product, formed via an ynamide-initiated cyclization, can be smoothly reduced to yield an attractive intermediate for terpene alkaloid synthesis. chinesechemsoc.org
Terpene Alkaloid Synthesis: Terpenoid alkaloids are a class of natural products derived from terpene precursors through the incorporation of a nitrogen atom. nih.gov The unique reactivity of ynamides provides a synthetic entry into these complex structures. Research has shown that the protonation of an ynamide can generate a highly reactive keteniminium ion, which can initiate cationic cascade reactions to construct polycyclic frameworks found in terpene alkaloids. chinesechemsoc.org This approach offers a powerful strategy for assembling the intricate carbon skeletons of these natural products.
Application as a Coupling Reagent in Amide Bond Formation
Beyond its role as a structural building block, this compound and other ynamides have gained significant attention as novel coupling reagents for the formation of amide bonds, a fundamental transformation in organic chemistry and peptide synthesis. sioc-journal.cnresearchgate.netthieme-connect.com
Ynamides act as efficient coupling reagents by reacting with carboxylic acids to form α-acyloxyenamide active esters. These intermediates then readily react with amines to furnish the desired amide products. iris-biotech.de A key advantage of using ynamide-based coupling reagents is the significant reduction of racemization, a common issue with conventional coupling methods. researchgate.netthieme-connect.comrsc.org This is attributed to the near-neutral reaction conditions under which ynamides operate, minimizing base-induced epimerization. rsc.org
Table 1: Comparison of Racemization in Dipeptide Synthesis
| Coupling Reagent | Reaction Time | Product Yield | Enantiomeric Ratio (L:D) |
| HATU/DIEA | 10 min | 70% | 87:13 |
| DCC | 10 min | 98% | 91:9 |
| MYMsA (Ynamide) | 22 h | 99% | 100:0 |
Source: Adapted from research on ynamides as racemization-free coupling reagents. researchgate.net
Development of Novel Synthetic Methodologies Based on this compound Reactivity
The unique reactivity of this compound has spurred the development of a wide array of novel synthetic methodologies, expanding the toolbox of organic chemists. researchgate.netrsc.org These methods often leverage the ability of the ynamide moiety to participate in various cycloaddition and cascade reactions. rsc.org
Cycloaddition Reactions: Ynamides are excellent substrates in cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, leading to a diverse range of nitrogen-containing heterocyclic compounds. rsc.org For example, the reaction of ynamides with anthranils via a [3+2]-cycloaddition provides a metal-free route to functionalized 2-aminoindoles, which are important building blocks for various frameworks. rsc.org
Cascade Reactions: The keteniminium ion intermediate, readily formed from the protonation or metal-catalysis of an ynamide, can trigger cascade reactions, enabling the rapid construction of complex polycyclic systems. chinesechemsoc.org Gold-catalyzed cycloisomerization of 1,6-diynes tethered to an ynamide core is another example of a powerful cascade process. rsc.org
Synthesis of Novel Heterocycles: The development of methodologies based on ynamide reactivity has led to the synthesis of a variety of novel heterocyclic structures. For instance, gold(I)-catalyzed reactions of ynamides with cyanamides provide an efficient route to diversely functionalized 2,6-diaminopyridines. rsc.org
The continuous exploration of this compound and other ynamides promises to unveil even more innovative synthetic transformations, further solidifying their importance in modern organic synthesis. nih.govarkat-usa.org
Future Research Directions in But 2 Ynamide Chemistry
Exploration of Underexplored Reactivity Modes
While the characteristic nucleophilicity at the β-carbon and electrophilicity at the α-carbon of the ynamide scaffold have been extensively utilized, several reactivity modes remain underexplored. brad.ac.ukeurekaselect.com Future work will likely delve into these less conventional transformations to further expand the synthetic utility of but-2-ynamide.
One promising frontier is the exploration of radical reactions . This area is considered underdeveloped compared to the ionic pathways that dominate ynamide chemistry. unistra.fr Initial studies have shown that radical additions and cyclizations are feasible, opening pathways to complex nitrogen-containing heterocycles that are otherwise difficult to access. unistra.frresearchgate.net A significant challenge and a key research direction is the controlled cleavage of the robust ynamide C(sp)-N bond, which could lead to novel molecular rearrangements and functionalizations. researchgate.net
Another area of growing interest is the study of umpolung or polarity-reversal reactions . researchgate.net Standard ynamide reactivity involves nucleophilic attack at the β-position. Developing conditions that render the β-carbon electrophilic would invert this reactivity, providing a powerful tool for divergent synthesis and enriching the chemical space accessible from a single this compound precursor. researchgate.net
Furthermore, the generation of strained intermediates , such as azacyclic allenes from ynamide precursors, presents an opportunity for novel cycloaddition chemistry. nih.gov The high reactivity of these transient species, driven by ring strain, can be harnessed to construct complex polycyclic systems under mild conditions. nih.gov The development of new multicomponent reactions (MCRs) is also a continuing goal. Building on established copper-catalyzed Aldehyde-Ynamide-Amine (AYA) and Ketone-Ynamide-Amine (KYA) couplings, the design of novel MCRs will enable the rapid assembly of molecular complexity from simple starting materials in a single pot. rsc.orgrsc.org
Table 1: Promising Areas for Reactivity Exploration in this compound Chemistry
| Reactivity Mode | Description | Potential Outcomes | Key Challenges | References |
|---|---|---|---|---|
| Radical Reactions | Utilizing radical initiators to trigger additions and cyclizations involving the ynamide alkyne. | Access to novel N-heterocycles (e.g., azetidines) and persubstituted aminofurans. | Controlling regio- and chemoselectivity; achieving selective C(sp)-N bond fission. | unistra.frresearchgate.net |
| Umpolung (Polarity Reversal) | Reversing the innate electronic character of the ynamide alkyne to enable nucleophilic attack at the α-position. | Divergent synthesis, enabling access to products with alternative substitution patterns. | Identifying suitable catalysts or reagents to induce and control the polarity reversal. | researchgate.net |
| Strained Intermediates | Generating and trapping highly reactive species like cyclic allenes from ynamide precursors. | Strain-promoted cycloadditions for the rapid synthesis of complex polycyclic scaffolds. | Controlling the formation and subsequent reactions of the transient intermediates. | nih.gov |
| Novel Multicomponent Reactions (MCRs) | Designing new one-pot reactions involving this compound and multiple other reactants. | High step- and atom-economy for the synthesis of complex molecules like γ-amino-ynamides. | Ensuring compatibility of all reactants and catalysts in a single pot. | routledge.comrsc.orgrsc.org |
Development of Sustainable and Green Synthetic Routes
A significant thrust in modern organic synthesis is the adoption of green chemistry principles, and the synthesis of this compound and its derivatives is no exception. Future research will increasingly prioritize the development of environmentally benign and atom-economical synthetic methods. acs.orgnih.gov
A key objective is the replacement of hazardous solvents. For instance, palladium-catalyzed oxidative carbonylation for 2-ynamide synthesis has traditionally used solvents like 1,4-dioxane (B91453). d-nb.infonih.gov Recent innovations have shown that industrially preferred and greener solvents, such as ethyl acetate (B1210297), can be effectively employed, a trend that is expected to continue. d-nb.inforesearchgate.net The use of water as a solvent or co-solvent in ynamide-mediated reactions, such as peptide synthesis, is another promising green strategy that can accelerate reactions and reduce environmental impact. acs.orgnih.gov
One-pot syntheses and multicomponent reactions (MCRs) are inherently green as they reduce the number of synthetic steps, minimize waste, and save energy. rsc.org The development of solvent-free reaction conditions or the use of recyclable catalysts like copper-zeolites in AYA/KYA reactions exemplifies this approach. rsc.orgrsc.org
Furthermore, there is a drive towards using safer and more sustainable reagents. A notable example is the use of molecular oxygen (O₂) as the terminal oxidant in oxidative coupling reactions, which is a more sustainable alternative to stoichiometric oxidants. d-nb.inforesearchgate.net Research into operating these aerobic reactions under safer conditions, such as with low O₂ concentrations, will be crucial for their large-scale adoption. d-nb.inforesearchgate.net The overarching goal of achieving atom-economic transformations, particularly in applications like peptide synthesis where ynamides serve as racemization-free coupling reagents, has been identified as a major challenge in green chemistry and will be a focal point for future innovation. acs.orgnih.gov
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Ynamides
| Synthetic Aspect | Traditional Approach | Emerging Green Approach | References |
|---|---|---|---|
| Solvents | Use of hazardous solvents like 1,4-dioxane or DMF. | Use of green solvents (ethyl acetate) or water; solvent-free conditions. | rsc.orgacs.orgnih.govd-nb.info |
| Reagents | Stoichiometric reagents; use of pre-formed haloalkynes or carbamoyl (B1232498) chlorides. | Catalytic amounts of reagents; use of O₂ as a terminal oxidant; direct use of terminal alkynes. | d-nb.infonih.govresearchgate.net |
| Process | Multi-step synthesis with purification of intermediates. | One-pot, tandem, and multicomponent reactions (MCRs). | rsc.orgrsc.org |
| Economy | Lower atom economy, generation of stoichiometric byproducts. | High atom- and step-economy, minimizing waste. | rsc.orgacs.orgnih.gov |
Innovative Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of ynamide chemistry, and the design of novel catalytic systems is paramount for improving reaction efficiency, controlling selectivity, and enabling new transformations. While gold, copper, and palladium catalysts are well-established, future research will focus on creating more sophisticated systems. d-nb.infoacs.orgorgsyn.org
A major area of development is in asymmetric catalysis . The synthesis of chiral molecules using this compound is a rapidly expanding field, yet many catalytic asymmetric reactions remain largely unexplored or suffer from moderate stereoselectivity. rsc.orgacs.org The future will see the design of new chiral ligands for metals like copper, gold, and rhodium to achieve higher enantioselectivity in reactions such as cycloadditions, C-H insertions, and additions to carbonyls. rsc.orgacs.orgnih.gov
There is also a push towards developing more robust and recyclable catalysts. Heterogeneous catalysts , such as the copper-zeolite systems used in MCRs, offer significant advantages in terms of easy separation and recovery, contributing to greener and more cost-effective processes. rsc.orgrsc.org Further exploration of solid-supported catalysts and their application in continuous flow reactors is an expected trend.
Improving the efficiency of existing catalytic processes is another key goal. This includes developing catalysts that can operate at very low loadings and under milder conditions, as demonstrated in recent palladium-catalyzed aminocarbonylation reactions. d-nb.infonih.gov The discovery of catalyst systems that can overcome the limitations of specific substrates, such as sterically hindered alkynes or amines, will broaden the scope of ynamide chemistry. d-nb.info The development of dual-catalytic systems, perhaps combining photoredox catalysis with transition metal catalysis, could also unlock unprecedented reaction pathways. unistra.fracs.org
Table 3: Selected Innovative Catalytic Systems in Ynamide Chemistry
| Catalyst System | Reaction Type | Key Innovation/Advantage | References |
|---|---|---|---|
| Chiral Phosphoramidite-Rhodium Complexes | [5+2] Cycloisomerization | Computationally-designed ligand enables high enantioselectivity and can override substrate stereocontrol. | nih.gov |
| Copper-Zeolite (CuI-USY) | Multicomponent Reactions (AYA/KYA) | Heterogeneous, recyclable catalyst for green, one-pot synthesis of γ-amino-ynamides. | rsc.orgrsc.org |
| IPrAuNTf₂ (NHC-Gold) | Intramolecular Hydroalkylation / Cycloadditions | Efficiently catalyzes cyclizations to form complex heterocycles like 2-amino-indenes and 7-nitroindoles. | acs.orgrsc.org |
| PdI₂ / [NBu₄]I | Oxidative Aminocarbonylation | Ligand-free system with low catalyst loading; enables use of green solvents (ethyl acetate) and safer O₂ levels. | d-nb.infonih.gov |
| Donor/Donor Copper Carbenes | Asymmetric C-H Insertion / Cyclopropanation | Novel carbene generation from diyne cyclization enables access to diverse chiral polycyclic pyrroles. | acs.org |
Expanding Applications in Materials Science and Specialty Chemical Production
While much of the focus on ynamides has been on their role as synthetic intermediates for N-heterocycles, future research will likely see an expansion of their direct application in materials science and the production of high-value specialty chemicals. nih.govmdpi.com
In materials science , the unique electronic properties of the ynamide functional group make it an attractive component for novel materials. The ethynylogous variants of ynamides, specifically 1,3-butadiynamides, have been identified as promising candidates for optoelectronic materials due to their push-pull electronic character. nih.govmdpi.com An intriguing and underexplored aspect is their potential unique helical twisted frontier molecular orbitals (Hel-FMOs), which could be exploited for chiroptical materials or molecular electronics. nih.govmdpi.com Future work could involve incorporating this compound moieties into polymer backbones or side chains to create functional polymers with tailored electronic, optical, or thermal properties.
In the realm of specialty chemicals , this compound is emerging as a valuable electrophilic "warhead" in medicinal chemistry. nih.gov Its ability to act as a Michael acceptor allows it to form covalent bonds with nucleophilic residues (like cysteine) in target proteins. This has been demonstrated in the development of covalent kinase inhibitors, such as the Bruton's tyrosine kinase inhibitor branebrutinib, where the this compound moiety was found to be a superior electrophile to more common acrylamides. nih.gov This application opens a vast area for future research in designing highly specific and potent covalent inhibitors for a range of biological targets. The synthesis of complex scaffolds for drug discovery, such as the diverse lead-like libraries enabled by ynamide-based transformations, will continue to be a major driver of research. bham.ac.uk
Table 4: Emerging Applications of this compound Derivatives
| Application Area | Specific Use | Relevant Properties of Ynamide Moiety | References |
|---|---|---|---|
| Materials Science | Optoelectronic Materials (as 1,3-butadiynamides) | Polarized alkyne system (push-pull character), potential for helical frontier molecular orbitals. | nih.govmdpi.com |
| Medicinal Chemistry | Covalent Inhibitors (e.g., Kinase Inhibitors) | Acts as a tuned electrophile (Michael acceptor) for covalent bonding with protein targets. | nih.gov |
| Specialty Chemicals | Building Blocks for N-Heterocycles | Versatile reactivity for constructing complex molecular scaffolds for natural product synthesis and drug discovery. | nih.govmdpi.combham.ac.ukbenthamdirect.com |
Advanced Spectroscopic and Computational Characterization for Deeper Mechanistic Understanding
A deeper, fundamental understanding of reaction mechanisms is crucial for the rational design of new reactions and more efficient catalysts. The synergy between advanced spectroscopic techniques and high-level computational chemistry will be instrumental in elucidating the intricate details of this compound reactivity. nih.govrsc.org
Computational chemistry , particularly Density Functional Theory (DFT), has already proven invaluable. acs.org DFT calculations have been used to rationalize the regioselectivity of reactions, determine the rate-determining steps, and explain the role of catalysts in activating ynamide substrates, often through the formation of highly reactive keteniminium ion intermediates. acs.orgpku.edu.cnchinesechemsoc.org Future efforts will involve more sophisticated computational models to predict reaction outcomes with greater accuracy, screen potential catalysts in silico, and design ligands with optimal electronic and steric properties for asymmetric catalysis. nih.gov The combination of theoretical modeling with experimental work is a powerful paradigm for catalyst development. nih.gov
On the experimental front, the application of advanced spectroscopic methods will provide critical mechanistic insights. While standard techniques like NMR and IR are routine, the use of in situ spectroscopy will be a key research direction. acs.org For example, in situ IR spectroscopy allows for the real-time monitoring of reaction kinetics, providing data to validate or refine proposed mechanisms and computational models. acs.org The use of operando spectroscopic techniques—where a catalytic reaction is observed under actual operating conditions—can provide a wealth of information about the active state of a catalyst, the nature of surface intermediates, and the reaction pathways. abo.fi The coupling of multiple spectroscopic methods in a single experiment (e.g., operando IR-Raman or XAFS-DRIFTS) could offer a more complete picture of the catalytic cycle. abo.fi Isotope labeling experiments will also continue to be a vital tool for tracing reaction pathways and verifying proposed mechanisms. researchgate.netrsc.org
Table 5: Tools for Mechanistic Investigation in Ynamide Chemistry
| Technique | Type of Insight Provided | Example Application | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, charge distribution, bond order analysis. | Identified the brad.ac.uknih.gov-hydride shift as the rate-determining step in gold-catalyzed indene (B144670) synthesis. | acs.orgnih.govpku.edu.cn |
| In Situ IR Spectroscopy | Real-time monitoring of reactant, intermediate, and product concentrations for kinetic analysis. | Studied the kinetics of carboxylic acid activation by ynamides in peptide synthesis. | acs.org |
| Operando Spectroscopy (e.g., IR, XAFS) | Characterization of the catalyst and reactive intermediates under true catalytic conditions. | General approach for elucidating the chemistry of catalyst materials and identifying active sites. | abo.fi |
| ESI-MS Analysis | Detection and characterization of transient intermediates in the reaction mixture. | Supported the proposed reaction pathways in asymmetric ynamide oxoarylation. | rsc.org |
| Isotope Labeling Studies | Tracing the path of atoms through a reaction to confirm mechanistic proposals. | Used to elucidate mechanisms of cycloaddition transformations. | researchgate.netrsc.org |
Q & A
Q. What are the recommended spectroscopic methods for confirming the structural integrity of but-2-ynamide derivatives, and how should conflicting spectral data be addressed?
To validate the structure of this compound derivatives, employ a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and HRMS . For example, <sup>1</sup>H NMR can confirm allylic proton environments, while HRMS ensures molecular weight accuracy . If spectral discrepancies arise (e.g., unexpected shifts in <sup>13</sup>C NMR), cross-validate with alternative techniques like X-ray crystallography or HPLC stereoisomer analysis to rule out impurities or isomerization artifacts .
Q. How can researchers optimize the synthesis of (Z)-N-allylic this compound derivatives to minimize undesired stereoisomers?
Use palladium(II)-catalyzed asymmetric synthesis under inert conditions to favor (Z)-configured products. Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst loading (e.g., 5-10 mol%) to suppress side reactions. Post-synthesis, employ HPLC with chiral columns to quantify stereoisomer ratios and refine reaction parameters (temperature, solvent polarity) .
Q. What physicochemical properties of this compound derivatives are critical for reproducibility in solubility and stability studies?
Report melting points, solubility in polar/aprotic solvents (e.g., DMSO, acetonitrile), and photostability under UV-vis light. Standardize measurement protocols (e.g., USP dissolution apparatus for solubility) and account for hygroscopicity by storing compounds in desiccators. Document deviations using ICH Q2(R1) validation guidelines .
II. Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the neuropharmacological activity of this compound derivatives targeting dopamine receptors?
Design in vitro competitive binding assays (e.g., radioligand displacement with [<sup>3</sup>H]-SCH23390 for D1 receptors) to quantify affinity (Ki). If results conflict with in vivo behavioral data (e.g., locomotor activity tests), evaluate blood-brain barrier (BBB) penetration via LC-MS/MS or metabolite profiling to identify active species. Cross-reference with molecular docking simulations to validate receptor interaction hypotheses .
Q. What experimental strategies are effective for reconciling discrepancies in reported biological activities of this compound analogs across cell lines?
Adopt standardized cell culture conditions (e.g., ATCC protocols) and validate assays using positive/negative controls (e.g., known agonists/antagonists). For inconsistent IC50 values, perform dose-response curves in triplicate and apply Grubbs’ test to exclude outliers. Use transcriptomic profiling (RNA-seq) to identify cell line-specific receptor expression patterns impacting activity .
Q. How should researchers design experiments to investigate the role of this compound derivatives in modulating serotonin reuptake versus release?
Utilize synaptosomal uptake assays with <sup>3</sup>H-labeled serotonin (5-HT) to differentiate reuptake inhibition (e.g., fluoxetine as control) from release enhancement. Pair with voltammetry or amperometry in brain slices to measure real-time neurotransmitter dynamics. Analyze data using Michaelis-Menten kinetics to quantify transporter affinity (Km) and maximal velocity (Vmax) .
III. Methodological Best Practices
Q. How to ensure reproducibility in synthesizing this compound derivatives with complex substituents (e.g., N-benzyl or N-tosyl groups)?
- Step 1 : Standardize starting materials (e.g., purity ≥98% via HPLC).
- Step 2 : Optimize protecting group strategies (e.g., Boc for amines, TMS for alkynes).
- Step 3 : Validate each intermediate with multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F if applicable) .
- Step 4 : Publish detailed synthetic protocols in supplementary information , including inert atmosphere requirements and catalyst recycling methods .
Q. What statistical approaches are recommended for analyzing contradictions in enantiomeric excess (ee) data across reaction scales?
Apply multivariate analysis (ANOVA) to assess the impact of variables like catalyst batch, solvent grade, and stirring rate. Use principal component analysis (PCA) to identify latent factors influencing ee. For small datasets (<i>n</i> < 10), employ non-parametric tests (Mann-Whitney U) to avoid normality assumptions .
IV. Data Interpretation and Reporting
Q. How to address inconsistencies between computational predictions and experimental results for this compound-protein interactions?
- Re-evaluate force fields in molecular dynamics (MD) simulations (e.g., switch from AMBER to CHARMM).
- Validate docking poses with cryo-EM or X-ray structures of ligand-bound targets.
- Disclose software versions and parameters (e.g., AutoDock Vina scoring functions) to enable replication .
Q. What ethical and methodological standards apply when reporting preliminary biological activities of this compound derivatives?
- Adhere to ARRIVE 2.0 guidelines for in vivo studies.
- Disclose conflicts of interest (e.g., funding sources).
- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
